

Deuterated Pyrimethanil: A Technical Guide to its Applications in Research

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Compound of Interest		
Compound Name:	Pyrimethanil-d5	
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Executive Summary

Deuterated Pyrimethanil, a stable isotope-labeled analog of the anilinopyrimidine fungicide Pyrimethanil, serves as an indispensable tool in modern analytical and metabolic research. Its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in complex matrices. This technical guide provides an in-depth overview of the research applications of deuterated Pyrimethanil, with a focus on its role in analytical method development, pharmacokinetic studies, and metabolic pathway elucidation. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical implementation in a research setting.

Introduction to Deuterated Pyrimethanil

Pyrimethanil is a broad-spectrum fungicide widely used in agriculture to control diseases such as grey mould and leaf scab on fruits and vegetables.[1] Understanding its environmental fate, metabolism, and potential effects on non-target organisms is of significant scientific interest. Deuterated Pyrimethanil, most commonly **Pyrimethanil-d5** where five hydrogen atoms on the phenyl ring are replaced with deuterium, is chemically identical to its non-deuterated counterpart but possesses a higher mass. This property makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio.[2] The use of a deuterated internal standard is



crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby enhancing the reliability of quantitative data.[2][3]

Core Applications in Research

The primary research applications of deuterated Pyrimethanil are centered around its use as an internal standard in analytical chemistry and as a tracer in metabolic and pharmacokinetic studies.

Internal Standard for Quantitative Analysis

Deuterated Pyrimethanil is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Pyrimethanil residues in various matrices, including food, environmental samples, and biological fluids.[4][5] The stable isotope-labeled standard closely mimics the behavior of the native analyte during sample extraction, cleanup, and ionization, thus compensating for any losses or variations that may occur during the analytical process.[2]

Metabolic and Pharmacokinetic Studies

While direct comparative pharmacokinetic studies between deuterated and non-deuterated Pyrimethanil are not extensively published, the principles of deuterium substitution suggest potential alterations in metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic processes that involve the cleavage of this bond.[6][7] This can result in a longer half-life and altered metabolite profiles for the deuterated compound.

Studies on the metabolism of non-deuterated Pyrimethanil in rats and humans have shown that it is extensively metabolized, with the major route of elimination being urine.[2][8] The primary metabolic pathway involves the hydroxylation of the phenyl ring to form 4-hydroxypyrimethanil (OH-Pyrimethanil), which is then conjugated with glucuronic acid or sulfate before excretion.[5] [8] Deuterated Pyrimethanil and its deuterated metabolites are used as internal standards to accurately quantify these metabolic products in biological samples.[5]

Quantitative Data Summary



The following tables summarize key quantitative data related to the analysis and metabolism of Pyrimethanil, where deuterated standards are employed for accurate quantification.

Table 1: Human Pharmacokinetic Parameters of Pyrimethanil Metabolite (OH-Pyrimethanil) after Oral and Dermal Exposure

Parameter	Oral Exposure (Female)	Oral Exposure (Male)	Dermal Exposure (Female)	Dermal Exposure (Male)
Elimination Half- life (Rapid Phase)	5 hours	3 hours	8 hours	8 hours
Elimination Half- life (Slower Phase)	15 hours	15 hours	30 hours	20 hours
Dose Recovered as Urinary OH- Pyrimethanil	~80%	~80%	9.4%	19%
Data derived from a study on the elimination kinetics of the 4-hydroxypyrimeth anil metabolite in two volunteers. [5][9]				

Table 2: LC-MS/MS Method Parameters for Pyrimethanil Analysis using a Deuterated Internal Standard



Parameter	Value		
Analytical Technique	Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)		
Internal Standard	Pyrimethanil-d5		
Linearity Range	0.5 - 50 μg/kg		
Correlation Coefficient (r²)	>0.999		
Limit of Detection (LOD)	0.5 μg/kg (in red wine)		
Limit of Quantification (LOQ)	1.0 μg/kg (in red wine)		
Average Recovery	85.4% - 117.9%		
Relative Standard Deviation (RSD)	0.5% - 6.1%		
Method validation data for the analysis of pesticide residues in red wine.[4][10]			

Table 3: Mass Spectrometry Parameters for Pyrimethanil and Deuterated Internal Standard



Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy 1 (eV)	Product Ion 2 (m/z)	Collision Energy 2 (eV)
Pyrimethanil	200.1	185.1	20	107.1	35
Pyrimethanil- d5	205.1	188.1	20	112.1	35

Representativ

e MRM

transitions.

Optimal

values may

vary

depending on

the

instrument

and matrix.

Detailed Experimental Protocols Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. [11][12][13][14]

Materials:

- Homogenized sample (e.g., fruit, vegetable)
- Acetonitrile (ACN)
- 50 mL centrifuge tubes
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)



- Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing primary secondary amine (PSA) and magnesium sulfate)
- Vortex mixer
- Centrifuge

Protocol:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile to the tube.
- Spike the sample with an appropriate amount of deuterated Pyrimethanil internal standard solution.
- Add the QuEChERS extraction salts to the tube.
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at ≥3000 x g for 5 minutes.
- Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge the d-SPE tube at high speed for 2-5 minutes.
- Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

• A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Typical):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).



- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient: A suitable gradient program to separate Pyrimethanil from matrix interferences.
- Flow Rate: 0.2 0.4 mL/min.
- Injection Volume: 5 10 μL.

Mass Spectrometer Settings (Typical):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two transitions for both Pyrimethanil and its deuterated internal standard (see Table 3).
- Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum sensitivity.

Visualizations of Key Processes Analytical Workflow for Pyrimethanil Residue Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of Pyrimethanil residues in a food sample using a deuterated internal standard.



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Workflow for Pyrimethanil residue analysis.

Metabolic Pathway of Pyrimethanil in Humans

This diagram shows the primary metabolic transformation of Pyrimethanil in the human body.





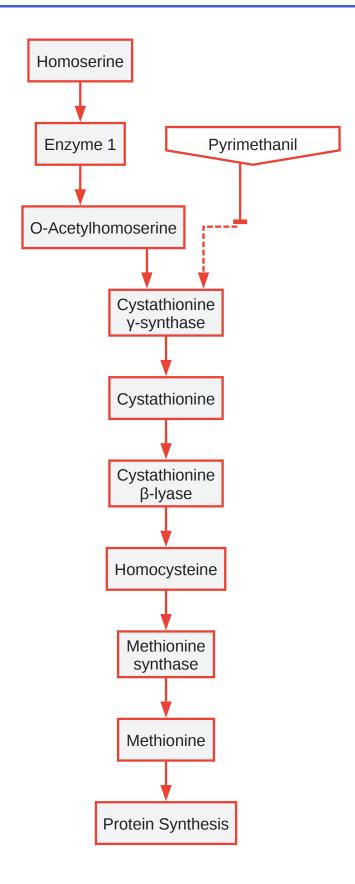
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Human metabolic pathway of Pyrimethanil.

Fungal Methionine Biosynthesis Inhibition by Pyrimethanil

The primary mode of action of Pyrimethanil in fungi is the inhibition of methionine biosynthesis.





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Inhibition of fungal methionine biosynthesis.



Conclusion

Deuterated Pyrimethanil is a vital tool for researchers in analytical chemistry, toxicology, and drug metabolism. Its application as an internal standard significantly improves the accuracy and reliability of quantitative methods for detecting Pyrimethanil residues. Furthermore, its use in metabolic studies helps to elucidate the biotransformation pathways of this widely used fungicide. The detailed protocols and data presented in this guide are intended to support the effective implementation of deuterated Pyrimethanil in various research applications, contributing to a better understanding of its environmental and biological impact.

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